molecular formula C6H9ClF3N3O B3030977 1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride CAS No. 1185098-59-2

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride

Cat. No.: B3030977
CAS No.: 1185098-59-2
M. Wt: 231.60
InChI Key: MGVDYZAYBMGLSI-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoroethoxymethyl group attached to a pyrazolyl amine, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride typically involves the reaction of 1H-pyrazol-4-yl amine with 2,2,2-trifluoroethoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The trifluoroethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxymethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: A related compound with similar trifluoromethyl properties.

    2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride: Another compound featuring a trifluoroethoxy group.

Uniqueness

1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride is unique due to its specific combination of a pyrazolyl amine and a trifluoroethoxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3O.ClH/c7-6(8,9)3-13-4-12-2-5(10)1-11-12;/h1-2H,3-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVDYZAYBMGLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1COCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660027
Record name 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185098-59-2
Record name 1-[(2,2,2-Trifluoroethoxy)methyl]-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride
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1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride
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1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride
Reactant of Route 6
1-(2,2,2-Trifluoro-ethoxymethyl)-1H-pyrazol-4-yl amine hydrochloride

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